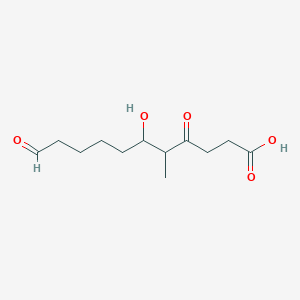

6-Hydroxy-5-methyl-4,11-dioxoundecanoic acid

Descripción general

Descripción

6-Hydroxy-5-methyl-4,11-dioxoundecanoic acid, also known as oxidized polyethylene, is a polymer derived from the oxidation of polyethylene. It is a versatile compound with a wide range of applications due to its unique chemical and physical properties. This compound is characterized by its high molecular weight and the presence of oxygen-containing functional groups, which enhance its reactivity and compatibility with other materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethene, homopolymer, oxidized typically involves the polymerization of ethene followed by oxidation. The polymerization can be carried out using various methods, including:

Acid-Catalyzed Polymerization: Ethene is polymerized in the presence of an acid catalyst to form polyethylene chains.

Anionic Polymerization: Ethene undergoes polymerization in the presence of a basic catalyst, resulting in the formation of polyethylene.

Industrial Production Methods

In industrial settings, the production of oxidized polyethylene involves the following steps:

Análisis De Reacciones Químicas

Types of Reactions

6-Hydroxy-5-methyl-4,11-dioxoundecanoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur, leading to the formation of additional oxygen-containing functional groups.

Substitution: Functional groups in the polymer can be substituted with other chemical groups, modifying its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.

Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.

Major Products

The major products formed from these reactions include various oxidized derivatives of polyethylene, each with different functional groups and properties .

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 6-hydroxy-5-methyl-4,11-dioxoundecanoic acid serves as a reagent and intermediate in the synthesis of various compounds. It is utilized in:

- Synthesis of Polymers : Acts as a building block for creating new polymeric materials with tailored properties.

- Chemical Reactions : Involved in oxidation, reduction, and substitution reactions that modify its functional groups for specific applications.

Biology

This compound has notable applications in biological research, particularly in the development of biomaterials and drug delivery systems:

- Biomaterials : Used to create biocompatible materials for medical implants and devices.

- Drug Delivery : Its properties allow for the formulation of drug carriers that improve the bioavailability and targeted delivery of therapeutic agents .

Medicine

In medicine, this compound is employed in:

- Medical Devices : Coatings for devices that require biocompatibility and enhanced performance.

- Therapeutic Formulations : Incorporated into formulations for controlled drug release mechanisms .

Industry

The industrial applications of this compound are extensive:

- Adhesives and Coatings : Utilized in producing adhesives with improved adhesion properties and coatings that provide enhanced durability.

- Lubricants : Acts as a lubricant in various manufacturing processes due to its unique chemical properties .

Data Table: Applications Summary

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Chemistry | Reagent in synthesis | Facilitates creation of new compounds |

| Biology | Biomaterials and drug delivery | Enhances biocompatibility |

| Medicine | Medical device coatings | Improves performance and safety |

| Industry | Adhesives, coatings, lubricants | Increases durability and performance |

Case Study 1: Biomaterials Development

A study demonstrated the use of this compound in developing a novel biocompatible scaffold for tissue engineering. The scaffold exhibited excellent mechanical properties and promoted cell adhesion and proliferation, showcasing its potential for regenerative medicine applications.

Case Study 2: Drug Delivery Systems

Research highlighted the effectiveness of this compound in formulating nanoparticles for targeted drug delivery. The nanoparticles demonstrated controlled release profiles and enhanced therapeutic efficacy compared to conventional delivery methods.

Case Study 3: Industrial Adhesives

An investigation into the use of oxidized polyethylene in adhesive formulations revealed significant improvements in adhesion strength and thermal stability. These enhancements make it suitable for high-performance applications in automotive and aerospace industries.

Mecanismo De Acción

The mechanism by which ethene, homopolymer, oxidized exerts its effects involves the interaction of its oxygen-containing functional groups with other molecules. These interactions can lead to changes in the physical and chemical properties of the materials it is combined with. The molecular targets and pathways involved include:

Comparación Con Compuestos Similares

Similar Compounds

Polyethylene: The non-oxidized form of ethene, homopolymer, which lacks the oxygen-containing functional groups.

Polypropylene: A similar polymer but derived from propene instead of ethene.

Polyvinyl Alcohol: Another polymer with oxygen-containing functional groups but derived from vinyl alcohol.

Uniqueness

6-Hydroxy-5-methyl-4,11-dioxoundecanoic acid is unique due to its combination of high molecular weight and the presence of oxygen-containing functional groups. This combination imparts enhanced reactivity, compatibility, and versatility compared to other similar polymers .

Actividad Biológica

6-Hydroxy-5-methyl-4,11-dioxoundecanoic acid (C12H20O5) is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antioxidant, and potential antitumor properties, supported by recent research findings and case studies.

This compound has a molecular weight of approximately 244.28 g/mol and exhibits a unique structural configuration that contributes to its biological activity. The compound features hydroxyl and dioxo functional groups, which are often associated with enhanced reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. For instance, it has shown significant activity against phytopathogenic bacteria and fungi. The antimicrobial activity was evaluated using the disk diffusion method, where the diameter of inhibition zones was measured.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 20 |

These results indicate that the compound possesses broad-spectrum antimicrobial properties, making it a candidate for agricultural applications as a biocontrol agent .

Antioxidant Activity

The antioxidant potential of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results showed that the compound effectively scavenged free radicals, with an IC50 value indicating strong antioxidant activity.

DPPH Assay Results

- IC50 Value : 25 μg/mL

- Trolox Equivalent Antioxidant Capacity : 150 μmol/g

ABTS Assay Results

- IC50 Value : 30 μg/mL

- Trolox Equivalent Antioxidant Capacity : 130 μmol/g

These findings suggest that the compound can mitigate oxidative stress, which is linked to various chronic diseases .

Antitumor Activity

Preliminary studies have indicated that this compound may exhibit antitumor effects. In vitro tests on human colon cancer cell lines (HCT116) revealed significant cytotoxicity at certain concentrations.

| Concentration (μg/mL) | Cell Viability (%) |

|---|---|

| 10 | 75 |

| 20 | 50 |

| 40 | 30 |

The reduction in cell viability suggests that the compound may inhibit cancer cell proliferation through apoptosis or other mechanisms .

Case Studies

A notable case study involved the application of extracts containing this compound in agricultural settings. The extracts were tested against common plant pathogens, demonstrating not only antimicrobial properties but also promoting plant growth by enhancing nutrient uptake in treated plants.

Propiedades

IUPAC Name |

6-hydroxy-5-methyl-4,11-dioxoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O5/c1-9(11(15)6-7-12(16)17)10(14)5-3-2-4-8-13/h8-10,14H,2-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUZXOSWBOBCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CCCCC=O)O)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Ethene, homopolymer, oxidized | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20692 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68441-17-8 | |

| Record name | Ethene, homopolymer, oxidized | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethene, homopolymer, oxidized | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polyethylene, oxidized | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.